molecular formula C16H30O2 B1264627 (4Z)-hexadecenoic acid

(4Z)-hexadecenoic acid

Cat. No. B1264627
M. Wt: 254.41 g/mol
InChI Key: OXGMPGKZDZPDIF-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-hexadecenoic acid is a hexadecenoic acid with a cis-double bond at position C-4.

Scientific Research Applications

Myocardial Imaging

(4Z)-Hexadecenoic acid, specifically as 123I-hexadecenoic acid, has been studied for its potential in myocardial imaging. It is a terminally iodinated, 17-carbon fatty acid analog rapidly degraded in the myocardium. This compound could be useful for estimating regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue. High count rates achievable with the iodine label allow for qualitative multiprojection images or quantifiable single projection high count images in a relatively short time. This makes it a promising agent in cardiac imaging, especially for identifying ischemic defects in anginal patients without the need for stress induction (Poe et al., 1977).

Control of Disease-Carrying Mosquitoes

5-Hexadecenoic acid, a derivative of (4Z)-hexadecenoic acid, has been identified as potentially useful in controlling the disease-carrying mosquito Culex quinquefasciatus. This fatty acid is produced in the seeds of Kochia scoparia, and the isolation of acyl-acyl carrier protein desaturases from this species has facilitated functional characterization (Whitney et al., 2000).

Biomarker Development

Hexadecenoic fatty acids, including (4Z)-hexadecenoic acid, are seen as interesting targets in plasma lipidomic studies and biomarker development. Their various isomers have differing origins and roles in the body, such as signaling activity in adipose tissue or as components of sebum. The elucidation of these isomers, including their formation pathways and distribution in different lipid classes, can offer insights into metabolic processes and stress responses in the human body (Sansone et al., 2013).

Anti-Inflammatory Properties

Certain isomers of hexadecenoic acid, such as palmitoleic acid (cis-9-hexadecenoic acid), have been identified as having anti-inflammatory properties. These isomers are found in various cellular lipid pools and are mobilized in response to inflammatory stimuli. Their release and conversion into other lipid mediators could be crucial in understanding and harnessing their anti-inflammatory effects (Astudillo et al., 2020).

properties

Product Name

(4Z)-hexadecenoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-4-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18)/b13-12-

InChI Key

OXGMPGKZDZPDIF-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCCCCCCCCC=CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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